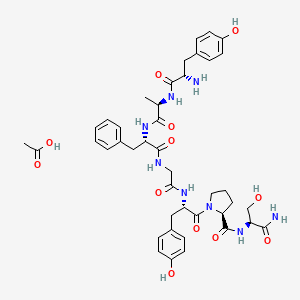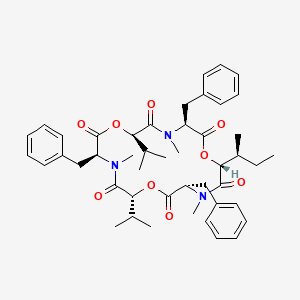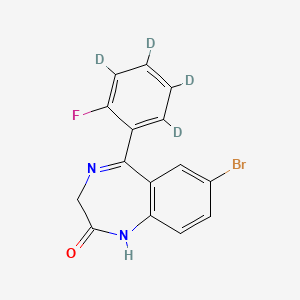
Flubromazepam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flubromazepam-d4 is a deuterated analog of flubromazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Flubromazepam was first synthesized in the 1960s but did not gain significant attention until it appeared on the grey market as a designer drug in the early 2010s . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry for the quantification of flubromazepam in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flubromazepam-d4 involves the incorporation of deuterium atoms into the flubromazepam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the flubromazepam molecule are replaced with deuterium atoms using deuterated catalysts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The final product is then purified using techniques such as liquid chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Flubromazepam-d4, like other benzodiazepines, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the ketone group in the benzodiazepine ring to an alcohol.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .
Scientific Research Applications
Flubromazepam-d4 is widely used in scientific research, particularly in the fields of analytical chemistry and forensic toxicology. Its primary application is as an internal standard for the quantification of flubromazepam in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This allows for accurate and precise measurement of flubromazepam levels in various matrices, including blood, urine, and tissue samples .
In addition to its use in analytical chemistry, this compound is also employed in pharmacokinetic studies to investigate the metabolism and distribution of flubromazepam in the body. This information is crucial for understanding the drug’s effects, potential toxicity, and therapeutic applications .
Mechanism of Action
Flubromazepam-d4, like other benzodiazepines, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA and enhancing its inhibitory effects . This leads to the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with benzodiazepines .
Comparison with Similar Compounds
Flubromazepam-d4 is similar to other deuterated benzodiazepines, such as:
- Etizolam-d4
- Pyrazolam-d4
- Clonazolam-d4
- Diclazepam-d4
Compared to its non-deuterated counterpart, this compound offers improved stability and reduced metabolic degradation, making it a valuable tool in analytical and pharmacokinetic studies . Its unique deuterium labeling also allows for more accurate quantification and differentiation from other benzodiazepines in complex biological matrices .
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics Its unique properties, including deuterium labeling, make it an essential tool for the accurate quantification and study of flubromazepam and its metabolites
Properties
Molecular Formula |
C15H10BrFN2O |
|---|---|
Molecular Weight |
337.18 g/mol |
IUPAC Name |
7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |
InChI Key |
ZRKDDZBVSZLOFS-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H] |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)

![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821108.png)
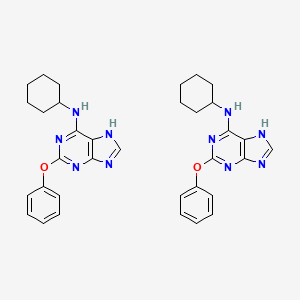
![8-[(3R)-3-[1-[[1-[(E)-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid](/img/structure/B10821117.png)
![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)
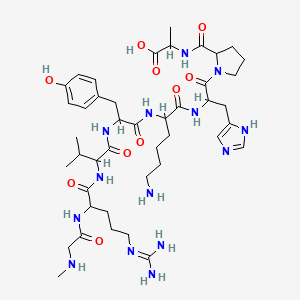
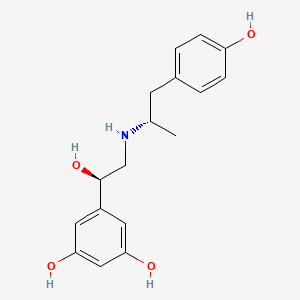


![N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10821168.png)
